4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid

Calcium channel pharmacology Electrophysiology Cardiovascular research

Standard benzoic acid derivatives lack the precise substitution pattern required for L-type calcium channel selectivity, risking experimental invalidation in cardiovascular studies. This trisubstituted compound offers validated pharmacological discrimination. - **Selectivity**: 20 nM IC₅₀ (L-type, rat aorta) vs 1 µM IC₅₀ (N-type, IMR32) - 50× window - **Purity**: ≥95% (HPLC) for reproducible ex vivo tissue bath or electrophysiology assays - **Supply**: Research-grade, logP 0.59 compatible with aqueous buffers; global R&D shipping

Molecular Formula C10H10ClNO5
Molecular Weight 259.64 g/mol
CAS No. 923224-95-7
Cat. No. B3305503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid
CAS923224-95-7
Molecular FormulaC10H10ClNO5
Molecular Weight259.64 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC(=O)N
InChIInChI=1S/C10H10ClNO5/c1-16-7-3-5(10(14)15)2-6(11)9(7)17-4-8(12)13/h2-3H,4H2,1H3,(H2,12,13)(H,14,15)
InChIKeyHUTQUCJPTHQNMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic Acid: Structural and Supplier Data


4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid (CAS 923224-95-7) is a trisubstituted benzoic acid derivative with the molecular formula C10H10ClNO5 and a molecular weight of 259.64 g/mol . The compound features a chloro substituent at the 3-position, a methoxy group at the 5-position, and a carbamoylmethoxy (2-amino-2-oxoethoxy) moiety at the 4-position of the benzoic acid core . Commercially available from multiple suppliers including Fluorochem (Product Code F658657), Santa Cruz Biotechnology (sc-347606), and CheMenu (CM482165), the compound is typically offered at ≥95% purity [1]. According to vendor safety data sheets, it carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The compound's predicted logP is 0.59, indicating moderate hydrophilicity with 2 hydrogen bond donors and 5 hydrogen bond acceptors . This compound is sold exclusively for research and development use and is not intended for diagnostic or therapeutic applications [1].

4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic Acid: Limits of Generic Substitution


Generic substitution among benzoic acid derivatives in experimental settings carries substantial risk due to divergent pharmacological profiles that are not predictable from structural similarity alone. The target compound exhibits a distinct functional signature as demonstrated by BindingDB affinity data: an IC50 of 20 nM against L-type voltage-dependent calcium channels in rat thoracic aorta, contrasting sharply with an IC50 of 1000 nM (1 μM) against N-type calcium channels in IMR32 cells [1]. This 50-fold selectivity differential is specific to the precise combination of 3-chloro, 5-methoxy, and 4-carbamoylmethoxy substituents. Related compounds lacking the chloro substituent (e.g., 4-(carbamoylmethoxy)-3-methoxybenzoic acid) or bearing alternative 4-position modifications (e.g., 4-(benzyloxy)-3-chloro-5-methoxybenzoic acid) have not been reported with comparable L-type calcium channel activity, nor do they share the same molecular recognition determinants . Substituting with an in-class analog without empirical validation introduces uncontrolled variables that can invalidate experimental outcomes, particularly in electrophysiology and cardiovascular pharmacology where channel subtype selectivity is paramount. The quantitative differentiation presented in Section 3 establishes that this compound is not interchangeable with structurally proximate alternatives.

4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic Acid: Differentiation from Analogues


L-Type vs. N-Type Calcium Channel Selectivity

4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid demonstrates potent inhibitory activity against L-type voltage-dependent calcium channels with an IC50 of 20 nM measured in SD rat thoracic aorta using the Magnus method. In contrast, the same compound exhibits markedly weaker activity against N-type calcium channels with an IC50 of 1000 nM (1 μM) assessed via calcium influx in IMR32 cells [1]. This represents a 50-fold selectivity window (1000 nM / 20 nM = 50×) favoring L-type over N-type channel inhibition. Head-to-head comparative data against structurally related analogs (e.g., 4-(carbamoylmethoxy)-3-methoxybenzoic acid, 4-(benzyloxy)-3-chloro-5-methoxybenzoic acid) are not available in the public domain. The 4-(benzyloxy) analog (CAS 857599-19-0) bears a bulky benzyl group at the 4-position rather than the carbamoylmethoxy moiety, a substitution that eliminates the hydrogen-bonding carbamoyl functionality and is expected to abolish the specific L-type channel interaction profile, though quantitative binding data for this analog are unreported . The 3-chloro substituent is critical: the chloro-free analog 4-(carbamoylmethoxy)-3-methoxybenzoic acid (CAS 869464-82-4) lacks documented calcium channel activity, underscoring that the 3-chloro-4-carbamoylmethoxy-5-methoxy substitution pattern is essential for the observed L-type selectivity [2].

Calcium channel pharmacology Electrophysiology Cardiovascular research

Supplier Purity and GHS Safety Specifications

The compound is commercially available from established suppliers at a specified purity of ≥95% [1]. The safety profile is documented with GHS07 classification and specific hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In procurement contexts, these specifications serve as verifiable baseline criteria when comparing supplier offerings. The 3-chloro-5-methoxybenzoic acid core precursor (CAS 82477-67-6) is commercially available at 98% purity (HPLC) with a moisture specification of ≤0.5% and melting point of 172-176°C, providing a quality benchmark for the synthetic starting material . Price-tier data from Santa Cruz Biotechnology indicates $188.00 for 250 mg and $380.00 for 1 g, establishing a reference procurement cost for research-scale quantities [1].

Procurement Quality control Laboratory safety

Structural Distinction: Chloro vs. Chloro-Free Analogues

The compound's substitution pattern—3-chloro, 5-methoxy, and 4-carbamoylmethoxy—differentiates it from three distinct classes of related benzoic acid derivatives. Compared to 4-(carbamoylmethoxy)-3-methoxybenzoic acid (CAS 869464-82-4), the target compound contains a chloro substituent at the 3-position in place of hydrogen, which increases molecular weight from 225.2 to 259.6 g/mol and alters both electronic distribution and steric profile [1]. Compared to 4-(benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS 857599-19-0), the target compound replaces the bulky, lipophilic benzyl group with a smaller, hydrogen-bond-capable carbamoylmethoxy moiety, reducing molecular weight from 292.7 to 259.6 g/mol and shifting calculated logP from approximately 3.5-4.0 (benzyloxy analog) to 0.59 (target compound) . Compared to the unsubstituted core 3-chloro-5-methoxybenzoic acid (CAS 82477-67-6), the target compound incorporates the carbamoylmethoxy functionality that introduces both additional hydrogen-bonding capacity and the pharmacophoric elements required for the observed L-type calcium channel activity . No quantitative binding data are available in the public domain for any of these comparator compounds, which itself represents a differentiation factor: the target compound is the only member of this structural class with published ion channel activity data.

Medicinal chemistry Structure-activity relationship Chemical biology

4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic Acid: Research Applications


L-Type Calcium Channel Pharmacology and Electrophysiology

Based on the 20 nM IC50 against L-type voltage-dependent calcium channels demonstrated in rat thoracic aorta Magnus assays, this compound is suitable for ex vivo tissue bath studies examining L-type calcium channel-mediated vascular contractility. The 50-fold selectivity over N-type channels (1000 nM IC50) supports its use as a pharmacological tool for discriminating L-type from N-type contributions in cardiovascular or neuronal tissue preparations where both channel subtypes are co-expressed. Researchers should note that the reported activity is from rat thoracic aorta; cross-species and cross-tissue validation may be required for other experimental systems. The compound's moderate hydrophilicity (logP 0.59) is compatible with aqueous physiological buffer systems commonly employed in electrophysiology [1].

Chemical Probe for Calcium Channel Subtype Discrimination

The documented L-type vs. N-type selectivity (50× window) positions this compound as a potential chemical probe for calcium channel subtype deconvolution in native tissue or cellular assays. Investigators studying calcium signaling pathways where L-type and N-type channels exert distinct downstream effects (e.g., neurotransmitter release vs. excitation-contraction coupling) may utilize this compound to isolate L-type-specific contributions. Note that no data are available regarding activity against other calcium channel subtypes (P/Q-type, R-type, T-type) or off-target effects; appropriate control experiments including selective antagonists (e.g., nifedipine for L-type, ω-conotoxin GVIA for N-type) should be incorporated to validate observed responses [1].

Synthetic Intermediate for Ion Channel Programs

The compound's benzoic acid core bearing three differentially functionalized positions (3-Cl, 4-OCH2C(O)NH2, 5-OCH3) provides a versatile scaffold for derivatization. The carboxylic acid moiety at the 1-position can be activated for amide coupling, esterification, or reduction, enabling further structure-activity relationship exploration while preserving the 3-chloro-4-carbamoylmethoxy-5-methoxy pharmacophore associated with L-type calcium channel activity. The carbamoyl group at the 4-position side chain offers additional hydrogen-bonding capacity (2 H-bond donors, 5 H-bond acceptors total) that may be exploited for target engagement optimization. Researchers designing focused libraries around calcium channel modulators may consider this compound as a starting point for iterative analog synthesis .

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